molecular formula C17H25NO3 B1431240 4-(1-Cbz-4-piperidyl)-1-butanol CAS No. 566905-88-2

4-(1-Cbz-4-piperidyl)-1-butanol

Cat. No. B1431240
M. Wt: 291.4 g/mol
InChI Key: ONJUEYJIUIRIBU-UHFFFAOYSA-N
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Description

“4-(1-Cbz-4-piperidyl)-1-butanol” is a chemical compound with the IUPAC name benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate . It has a molecular weight of 291.39 . The compound is usually stored in a refrigerator and is shipped at room temperature .


Molecular Structure Analysis

The InChI code for “4-(1-Cbz-4-piperidyl)-1-butanol” is 1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(1-Cbz-4-piperidyl)-1-butanol” is a solid at room temperature . It has a molecular weight of 291.39 . The compound is usually stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Psychotropic Agent Research

Research on compounds related to 4-(1-Cbz-4-piperidyl)-1-butanol has explored their potential as psychotropic agents. For instance, a study by Sato et al. (1978) synthesized a series of compounds with potent neuroleptic activity, comparable to haloperidol, a widely used antipsychotic drug. This suggests a potential application in the development of new treatments for psychiatric disorders.

Host–Guest Complexation

The study of cucurbit[n]urils (CBn) by Nau et al. (2011) explored the hydrophobic interactions within their inner cavity, which resembles the polarity of alcohols. This research provides insights into the design of new molecular containers or delivery systems in pharmaceuticals and other fields.

Cannabinoid Receptor Research

Research on cannabinoid CB1/CB2 receptors, as seen in the study by de Vry et al. (2004), involves compounds structurally similar to 4-(1-Cbz-4-piperidyl)-1-butanol. This work can contribute to the development of novel therapeutic approaches for chronic pain and other conditions mediated by cannabinoid receptors.

Chemoenzymatic Synthesis

The chemoenzymatic approach to synthesizing enantiopure piperidine-based β-amino esters, as researched by Liljeblad et al. (2007), highlights the significance of these compounds in organic synthesis. This research might be instrumental in producing pharmaceuticals and complex organic molecules.

Oligonucleotide Synthesis

Studies like those by Ravikumar et al. (1996) have focused on the synthesis of oligodeoxyribonucleotides, a key area in genetic research and biotechnology. The findings could be relevant for advancements in genetic engineering and molecular biology.

Butanol Production and Biofuels

Research by Wen et al. (2019) on butanol production by cellulolytic Clostridia in biofuel technology indicates potential applications of similar compounds in renewable energy and environmental sustainability.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P302) .

properties

IUPAC Name

benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUEYJIUIRIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cbz-4-piperidyl)-1-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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